molecular formula C11H10ClN3OS B2660867 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 1118822-89-1

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No. B2660867
M. Wt: 267.73
InChI Key: MZBKTXCIEFNNQN-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a chemical compound with the following properties:



  • Molecular Formula : C<sub>7</sub>H<sub>9</sub>ClN<sub>2</sub>OS

  • Molecular Weight : 204.68 g/mol

  • Melting Point : 130 - 132°C

  • IUPAC Name : 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

  • InChI Code : 1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11)

  • InChI Key : BYIWUVZIBZLZOQ-UHFFFAOYSA-N

  • Purity : 95%

  • Physical Form : Solid



Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide consists of a thiazole ring, a pyridine ring, and a chloroacetamide group. The chlorine atom is attached to the carbon adjacent to the nitrogen in the thiazole ring. The dimethyl groups are positioned at the 4 and 5 positions of the thiazole ring. The molecular formula is C<sub>7</sub>H<sub>9</sub>ClN<sub>2</sub>OS.




Chemical Reactions Analysis

Unfortunately, specific chemical reactions involving this compound are not well-documented in the literature. However, considering its functional groups (chloroacetamide, thiazole, and pyridine), it may participate in nucleophilic substitutions, condensations, and other organic reactions.



Physical And Chemical Properties Analysis


  • Melting Point : 130 - 132°C

  • Solubility : Soluble in organic solvents like DMSO and DMF.


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements : P260, P262, P270, P280, P305 + P351 + P338, P402 + P404.


Future Directions

Further research is needed to explore the biological activity, pharmacokinetics, and potential therapeutic applications of this compound. Investigating its interactions with specific biological targets and evaluating its safety profile would be valuable.


Please note that the information provided here is based on available data, and additional research may yield more insights into this compound’s properties and applications.


properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-7(2)17-11(14-6)15-10(16)8-3-4-13-9(12)5-8/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKTXCIEFNNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

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